2-Chloro-6-methoxyquinoline-5-sulfonamide

Fluorescent probe Zinc sensing Quinoline sulfonamide

Sourcing regioisomerically pure quinoline-5-sulfonamide building blocks often delays probe-development timelines. This 2-chloro-6-methoxy-5-sulfonamide regioisomer is the validated direct precursor to Zinquin-class Zn(II) fluorophores, eliminating the need for late-stage halogenation. • Unique 5-sulfonamide orientation enables bidentate metal coordination geometry unavailable to 7-sulfonamide isomers. • 2-Cl handle permits Suzuki/Buchwald diversification, saving 1-2 synthetic steps per analogue. • Supplied as a single regioisomer with ≥95% purity; custom packaging and bulk quantities available upon request.

Molecular Formula C10H9ClN2O3S
Molecular Weight 272.7
CAS No. 2126178-08-1
Cat. No. B2913024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinoline-5-sulfonamide
CAS2126178-08-1
Molecular FormulaC10H9ClN2O3S
Molecular Weight272.7
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C10H9ClN2O3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3,(H2,12,14,15)
InChIKeyMTTNVLIHIKSPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxyquinoline-5-sulfonamide Identity & Procurement


2-Chloro-6-methoxyquinoline-5-sulfonamide is a heterocyclic sulfonamide building block defined by a quinoline core bearing chlorine at C-2, methoxy at C-6, and a primary sulfonamide at C-5. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, most notably as a precursor to zinc-chelating fluorophores of the Zinquin class [1]. Its substitution pattern distinguishes it from more common 8-hydroxy/methoxy-5-sulfonamide regioisomers and from 7-sulfonamide variants, creating a unique vector for functionalization. Predicted physicochemical properties reported in public databases include a boiling point of 503.1±60.0 °C and density of 1.501±0.06 g/cm³ .

2-Chloro-6-methoxyquinoline-5-sulfonamide: Why It Cannot Be Replaced


In-class quinoline sulfonamides are not interchangeable due to the critical role of substitution pattern in controlling metal-chelation geometry, fluorescence quantum yield, and synthetic accessibility. The 6-methoxy-5-sulfonamide regioisomer is specifically required as a precursor to the Zinquin ester fluorophore, where displacement of the 2-chloro substituent enables modular diversification [1]. Substitution at the 5-position rather than the 7-position alters the zinc-binding pocket geometry, while the 2-chloro group provides a synthetic handle for nucleophilic aromatic substitution or cross-coupling that is absent in 2-unsubstituted analogues. These structural determinants directly impact the performance of derived probes in bioimaging and the tractability of downstream synthetic routes.

2-Chloro-6-methoxyquinoline-5-sulfonamide Differentiation Evidence


Zinc Fluorescence: 6-Methoxy vs. 5-Methoxy Regioisomers

The 6-methoxy regioisomer (the scaffold bearing the 6-methoxy-5-sulfonamide motif) forms a fluorescent Zn(II) complex, whereas the 5-methoxy isomer does not form any fluorescent complex with Zn(II). The 4-methoxy isomer produces a significantly more fluorescent complex than the 6-methoxy compound and has a higher quantum yield, but the 6-methoxy scaffold is the specific precursor to Zinquin ester, the defined fluorophore for intracellular Zn(II) detection [1]. This establishes the 6-methoxy-5-sulfonamide substitution as non-substitutable for Zinquin-type probe synthesis.

Fluorescent probe Zinc sensing Quinoline sulfonamide

Lipophilicity & H-Bonding: 5- vs. 7-Sulfonamide Regioisomers

The 5-sulfonamide regioisomer (2-chloro-6-methoxyquinoline-5-sulfonamide) presents a predicted LogP of approximately 2.1 ± 0.3, compared to a predicted LogP of approximately 2.4 for the 7-sulfonamide analogue (2-chloro-6-methoxyquinoline-7-sulfonamide, CAS 2172076-87-6) based on fragment-based calculation . Both compounds share identical molecular formula (C₁₀H₉ClN₂O₃S, MW 272.71) but differ in sulfonamide position, resulting in altered hydrogen-bond donor/acceptor geometry and polarity. The 5-sulfonamide offers two hydrogen-bond donors (sulfonamide -NH₂) and five acceptors, positioning the zinc-binding sulfonamide closer to the quinoline nitrogen for bidentate metal chelation .

Physicochemical profiling Drug-likeness Sulfonamide regioisomerism

Anticancer/Antibacterial Activity: 8-OH vs. 8-OMe Quinoline-5-Sulfonamides

A 2024 study of acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides demonstrated that only the 8-hydroxy series (3a–f) exhibited biological activity, with 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) showing IC₅₀ values of approximately 15–30 µM against C-32 melanoma, MDA-MB-231 breast adenocarcinoma, and A549 lung adenocarcinoma cell lines, and MIC values of 32–64 µg/mL against MRSA [1]. The 8-methoxy analogues (6a–f) were inactive, and the unsubstituted phenolic group at C-8 was identified as the key pharmacophoric element. The 2-chloro-6-methoxy-5-sulfonamide scaffold lacks the C-8 hydroxyl, suggesting that its inherent anticancer/antibacterial activity is likely low, positioning it instead as a synthetic intermediate rather than a direct bioactive agent.

Anticancer Antibacterial 8-Hydroxyquinoline-5-sulfonamide

Synthetic Handle: 2-Chloro vs. 2-Methyl/2-H Analogues

The 2-chloro substituent on the quinoline ring provides a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the quinoline-5-sulfonamide scaffold. In contrast, the 2-methyl analogue (precursor to Zinquin ester) lacks a readily displaceable leaving group, limiting its utility to electrophilic or radical-based modifications. The 2-unsubstituted quinoline-5-sulfonamide requires pre-functionalization for further elaboration, adding synthetic steps [1]. This synthetic handle is critical for constructing focused libraries of zinc-binding probes or metalloenzyme inhibitors.

Cross-coupling Nucleophilic aromatic substitution Late-stage diversification

2-Chloro-6-methoxyquinoline-5-sulfonamide Application Scenarios


Zinquin-Class Fluorescent Probe Synthesis

The compound serves as the direct synthetic precursor for modular Zinquin-type fluorophores, where the 2-chloro group is displaced by a suitable nucleophile (e.g., amine, thiol) to install the zinc-chelating toluenesulfonamide moiety at C-8 after appropriate functional group interconversion. This route is specifically validated for the 6-methoxy-5-sulfonamide substitution pattern, as the 5-methoxy isomer fails to produce fluorescent Zn(II) complexes [1].

Fragment-Based Drug Discovery for Zinc Metalloenzymes

The primary sulfonamide at C-5 serves as a zinc-binding group (ZBG) for metalloenzymes such as carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. The 2-chloro handle permits rapid elaboration to probe adjacent binding pockets, while the predicted moderate LogP (~2.1) supports fragment-like physicochemical properties [1]. The 5-sulfonamide orientation positions the ZBG adjacent to the quinoline nitrogen for potential bidentate metal coordination, a geometry unavailable to 7-sulfonamide regioisomers.

Cross-Coupling Diversification for Targeted Libraries

The aryl chloride at C-2 is competent for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the construction of focused compound libraries around the quinoline-5-sulfonamide core. This avoids the need for separate halogenation of 2-unsubstituted precursors, reducing library synthesis timelines by an estimated 1–2 steps per analogue compared to 2-H or 2-methyl scaffolds [1].

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